4,5-Dichloro-2-methoxyphenylboronic acid

Overview

Description

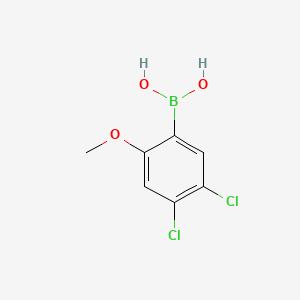

4,5-Dichloro-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BCl2O3. It is a boronic acid derivative characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .

Mechanism of Action

Target of Action

The primary target of 4,5-Dichloro-2-methoxyphenylboronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

These properties contribute to their wide use in various chemical reactions, including the Suzuki-Miyaura cross-coupling .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, safety measures suggest avoiding dust formation and ensuring adequate ventilation when handling the compound .

Biochemical Analysis

Biochemical Properties

They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins . This property allows them to modulate the activity of these biomolecules, influencing biochemical reactions.

Cellular Effects

Boronic acids have been shown to influence cell function by interacting with various cellular components .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through their ability to form reversible covalent bonds with biomolecules .

Temporal Effects in Laboratory Settings

It is known that boronic acids are generally stable under normal conditions .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids are known to interact with various cellular compartments and organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methoxyphenylboronic acid typically involves the reaction of 4,5-dichloro-2-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-methoxyphenylboronic acid primarily undergoes:

Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can be oxidized to form phenols or reduced under specific conditions.

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation.

Substituted Phenylboronic Acids: From substitution reactions

Scientific Research Applications

4,5-Dichloro-2-methoxyphenylboronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

4-Methoxyphenylboronic Acid: Similar in structure but lacks the chlorine atoms, making it less reactive in certain substitution reactions.

2,4-Dichloro-5-methoxyphenylboronic Acid: Another closely related compound with different positioning of the chlorine and methoxy groups, affecting its reactivity and applications.

Uniqueness: 4,5-Dichloro-2-methoxyphenylboronic acid is unique due to the specific positioning of its functional groups, which enhances its reactivity in cross-coupling and substitution reactions compared to its analogs .

Biological Activity

4,5-Dichloro-2-methoxyphenylboronic acid (DCM-PBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, mechanisms of action, and its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

DCM-PBA has the molecular formula C₇H₇BCl₂O₃ and a molecular weight of 220.85 g/mol. It is characterized by the presence of two chlorine atoms and a methoxy group on the phenyl ring, which influences its reactivity and biological interactions. The compound can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex organic molecules from simpler ones.

The biological activity of DCM-PBA is primarily attributed to its ability to form stable complexes with various molecular targets. The boron atom in the compound interacts with nucleophiles such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. This interaction can modulate the activity of enzymes or receptors, exerting significant biological effects .

Anticancer Activity

DCM-PBA has shown promising anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines. In studies, it demonstrated potent inhibitory effects on MDA-MB-231 cells with an IC50 value of 0.126 µM, indicating strong anti-proliferative activity . Furthermore, it exhibited a favorable selectivity index, showing significantly lower toxicity towards normal cells compared to cancerous ones .

Table 1: Anticancer Activity of DCM-PBA

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | 19-fold lower toxicity compared to MCF10A |

| MCF-7 | 0.87 - 12.91 | Higher than 5-FU (17.02 µM) |

Enzyme Inhibition

DCM-PBA has also been identified as an inhibitor of insulin-regulated aminopeptidase (IRAP), an enzyme involved in various physiological processes. Its inhibitory action on IRAP suggests potential applications in metabolic diseases and obesity management .

Other Biological Activities

In addition to its anticancer and enzyme inhibitory effects, DCM-PBA exhibits antibacterial and antiviral properties. Boronic acids have been recognized for their ability to disrupt bacterial protein synthesis by targeting essential enzymes like leucyl-tRNA synthetase . This broad spectrum of activity positions DCM-PBA as a versatile candidate for further drug development.

Case Studies and Research Findings

Recent studies have highlighted the multifaceted roles of DCM-PBA in drug discovery:

- Anticancer Efficacy : In a study involving TNBC models, DCM-PBA not only inhibited tumor growth but also reduced lung metastasis more effectively than known treatments like TAE226 .

- Enzyme Targeting : Research indicated that DCM-PBA stabilizes the open conformation of IRAP, enhancing its potential as a selective inhibitor for therapeutic applications .

- Synthetic Versatility : As a building block in organic synthesis, DCM-PBA facilitates the formation of new compounds through various chemical reactions, expanding its utility in medicinal chemistry .

Properties

IUPAC Name |

(4,5-dichloro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEKBCZAZMHPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681695 | |

| Record name | (4,5-Dichloro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-93-4 | |

| Record name | B-(4,5-Dichloro-2-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,5-Dichloro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichloro-2-methoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.